1,2-Dimethyl-4-nitro-1H-imidazol-5-amine is a heterocyclic compound that belongs to the imidazole family, characterized by its five-membered ring structure containing two nitrogen atoms. This compound features two methyl groups, a nitro group, and an amine group attached to the imidazole ring, which contributes to its diverse applications in pharmaceuticals, agrochemicals, and materials science due to its unique chemical properties .
The compound is classified under imidazoles, which are known for their biological activity and are commonly utilized in various chemical syntheses. Its chemical structure can be denoted by the molecular formula and a molecular weight of approximately . The compound's CAS number is 21677-57-6, facilitating its identification in chemical databases.
The synthesis of 1,2-dimethyl-4-nitro-1H-imidazol-5-amine can be achieved through several methods:
The molecular structure of 1,2-dimethyl-4-nitro-1H-imidazol-5-amine can be described using various structural representations:
YRIUSIIUDRNFEG-UHFFFAOYSA-N
CC1=NC(=C(N1C)N)[N+](=O)[O-]
This structure reveals the presence of a nitro group that significantly influences the compound's reactivity and biological properties .
The mechanism of action for 1,2-dimethyl-4-nitro-1H-imidazol-5-amine involves its interaction with specific molecular targets within biological systems. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, contributing to antimicrobial effects. Additionally, this compound may inhibit specific enzymes or disrupt cellular processes, enhancing its potential therapeutic applications .
These properties are influenced by the compound's heterocyclic structure and functional groups, which enhance its reactivity and solubility characteristics .
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: